(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Description

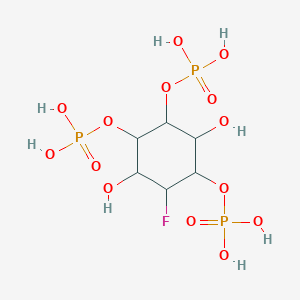

(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a synthetic analog of inositol trisphosphate, a molecule involved in cellular signal transduction

Properties

CAS No. |

132489-75-9 |

|---|---|

Molecular Formula |

C6H14FO14P3 |

Molecular Weight |

422.09 g/mol |

IUPAC Name |

(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |

InChI Key |

XYHAHQSGGXWYQM-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |

Synonyms |

2-deoxy-2-fluoroinositol 1,4,5-trisphosphate 2-F-IP3 DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate typically involves multiple steps, starting from inositol or its derivatives. The fluorination at the 2-position is a critical step, often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The phosphorylation at the 1, 4, and 5 positions is usually carried out using phosphorylating reagents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure selective phosphorylation.

Chemical Reactions Analysis

(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atom at the 2-position can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate has several applications in scientific research:

Chemistry: It is used as a tool to study the mechanisms of inositol phosphate metabolism and signal transduction pathways.

Biology: This compound helps in understanding the role of inositol phosphates in cellular processes such as calcium signaling and cell growth.

Medicine: It has potential therapeutic applications in diseases where inositol phosphate signaling is disrupted.

Industry: It can be used in the development of new biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of (2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with specific molecular targets in the cell. It mimics the natural inositol trisphosphate, binding to inositol trisphosphate receptors and modulating calcium release from intracellular stores. This modulation affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of the fluorine atom at the 2-position, which alters its chemical and biological properties compared to other inositol phosphates. Similar compounds include:

Inositol 1,4,5-trisphosphate: The natural analog without the fluorine substitution.

2-Deoxyinositol 1,4,5-trisphosphate: Lacks the fluorine atom but is otherwise similar.

Fluorinated inositol phosphates: Other analogs with fluorine substitutions at different positions.

These comparisons highlight the unique properties of this compound, making it a valuable tool in research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.